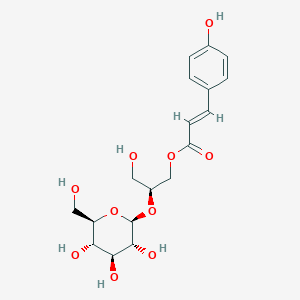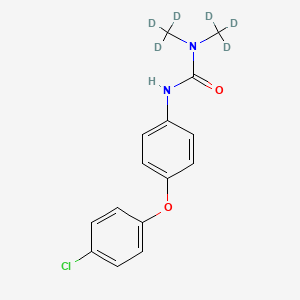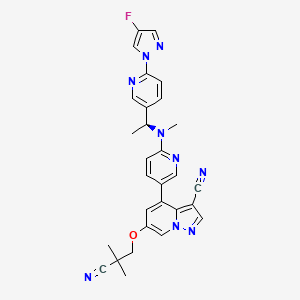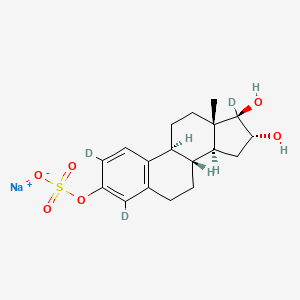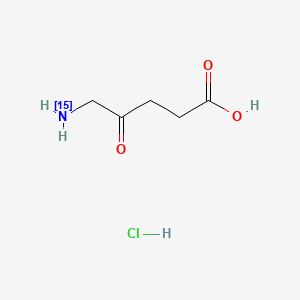![molecular formula C18H31NO2 B12413905 [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R,4S)-1,7,7-triméthyl-2-bicyclo[2.2.1]heptanyl] 3-pipéridin-1-ylpropanoate est un composé organique complexe doté d'une structure unique. Il présente un système cyclique à sept chaînons avec trois groupes méthyles et une partie pipéridinyl propanoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(1S,2R,4S)-1,7,7-triméthyl-2-bicyclo[2.2.1]heptanyl] 3-pipéridin-1-ylpropanoate implique généralement plusieurs étapes. Une approche courante consiste à partir du dérivé bicyclique à sept chaînons, qui subit des transformations de groupe fonctionnel pour introduire la partie pipéridinyl propanoate. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes automatisés pour un contrôle précis des paramètres de réaction et de techniques de purification telles que la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
[(1S,2R,4S)-1,7,7-triméthyl-2-bicyclo[2.2.1]heptanyl] 3-pipéridin-1-ylpropanoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes de la molécule.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent souvent des solvants, des températures et des catalyseurs spécifiques pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
[(1S,2R,4S)-1,7,7-triméthyl-2-bicyclo[2.2.1]heptanyl] 3-pipéridin-1-ylpropanoate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études pour comprendre ses interactions avec les systèmes biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de [(1S,2R,4S)-1,7,7-triméthyl-2-bicyclo[2.2.1]heptanyl] 3-pipéridin-1-ylpropanoate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient comprendre des enzymes, des récepteurs ou d'autres protéines au sein des systèmes biologiques. Les effets du composé sont médiés par des voies qui impliquent la liaison à ces cibles, entraînant des modifications de leur activité ou de leur fonction.
Applications De Recherche Scientifique
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1S,2R,4S)-1,7,7-triméthylbicyclo[2.2.1]hept-2-yl (2E)-3-(4-hydroxyphényl)acrylate
- (1S,2R,4S)-1,7,7-triméthylbicyclo[2.2.1]hept-2-yl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadien
Unicité
[(1S,2R,4S)-1,7,7-triméthyl-2-bicyclo[2.2.1]heptanyl] 3-pipéridin-1-ylpropanoate est unique en raison de sa combinaison d'un système cyclique à sept chaînons avec une partie pipéridinyl propanoate. Cette structure confère des propriétés chimiques et biologiques spécifiques qui le différencient des autres composés similaires.
Propriétés
Formule moléculaire |
C18H31NO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C18H31NO2/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19/h14-15H,4-13H2,1-3H3/t14-,15+,18+/m0/s1 |
Clé InChI |
BMTQTMGZNRLSQL-HDMKZQKVSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CCN3CCCCC3 |
SMILES canonique |
CC1(C2CCC1(C(C2)OC(=O)CCN3CCCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



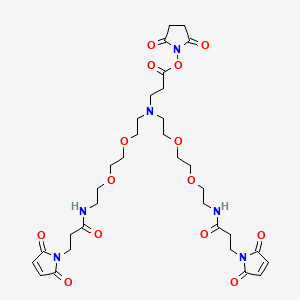
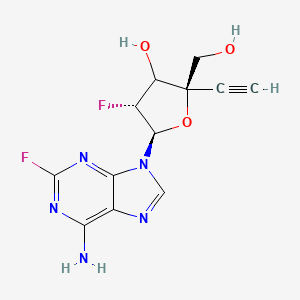
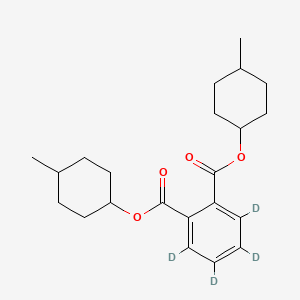
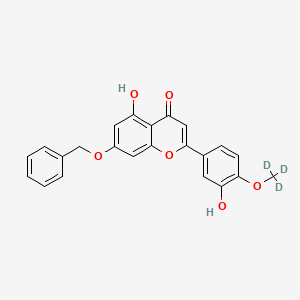
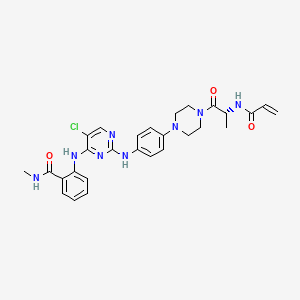
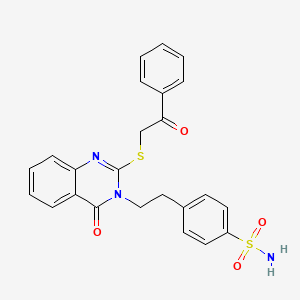
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
